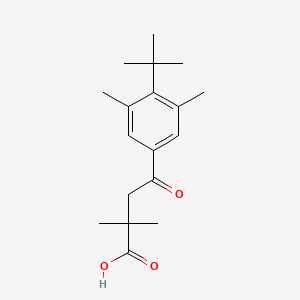

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid, also known as 4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, is a compound that is used in a variety of scientific and medical research applications. It is a monocarboxylic acid that is derived from the oxidation of 4-tert-butyl-3,5-dimethylphenol. This compound is used in a variety of laboratory experiments and applications due to its unique properties and its ability to be easily synthesized.

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

The tert-butyl group within this compound plays a significant role in the synthesis of tertiary butyl esters. These esters are pivotal in synthetic organic chemistry due to their stability and reactivity. A method involving flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and sustainability .

Chemical Transformations

The unique structure of the tert-butyl group facilitates a variety of chemical transformations. This includes its use in protecting groups during synthesis, where its steric bulk protects sensitive functional groups from unwanted reactions .

Biological Relevance

In nature, the tert-butyl group’s reactivity is crucial in biosynthetic pathways. It’s involved in the synthesis of complex molecules within organisms and plays a part in biodegradation processes, breaking down substances into simpler, recyclable components .

Biocatalytic Processes

The tert-butyl group’s properties are exploited in biocatalytic processes. Its presence can influence the reactivity pattern of molecules, making it a valuable tool in enzymatic reactions where selectivity and specificity are essential .

properties

IUPAC Name |

4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-11-8-13(9-12(2)15(11)17(3,4)5)14(19)10-18(6,7)16(20)21/h8-9H,10H2,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDPMXPDNVFBTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)